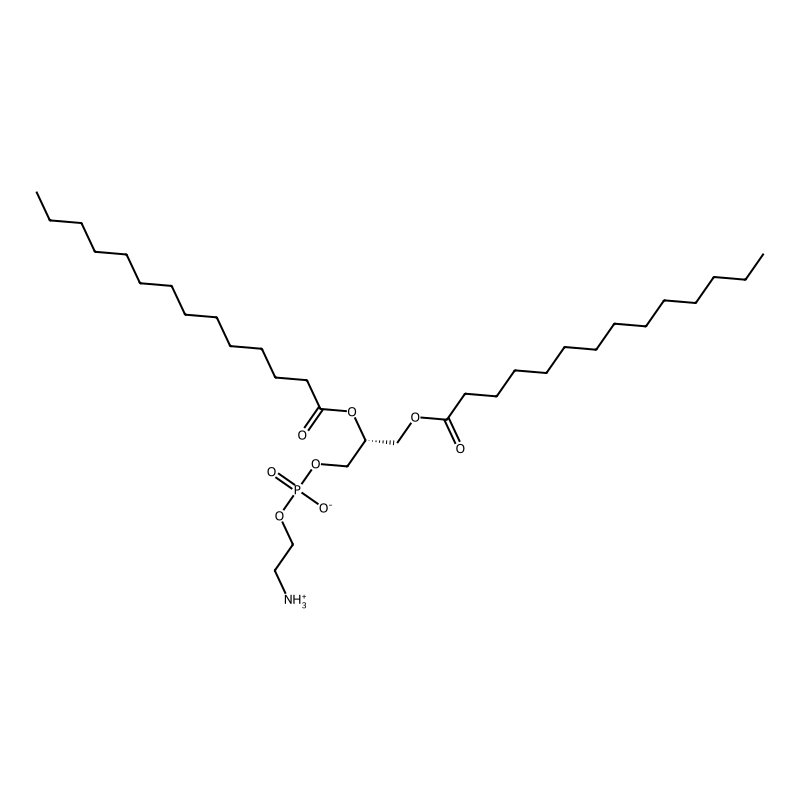

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Liposome and Nanoparticle Formation:

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) is a phospholipid, a type of molecule that forms the building blocks of cell membranes. Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), DMPE can self-assemble into various structures, including liposomes and micelles, which are spherical vesicles with a phospholipid bilayer []. These structures mimic the structure of natural cell membranes and can be used for various scientific research applications, such as drug delivery [].

Model Membranes:

DMPE can be used to create artificial, simplified model membranes that mimic the structure and function of natural cell membranes. These model membranes are valuable tools for studying various cellular processes, such as membrane protein function, membrane-drug interactions, and membrane fusion [, ].

Drug Delivery and Targeting:

DMPE is being explored for its potential use in drug delivery systems. Liposomes made from DMPE can encapsulate therapeutic drugs and deliver them to specific cells or tissues []. Additionally, DMPE can be functionalized with targeting moieties that can specifically bind to receptors on diseased cells, improving drug delivery efficiency and reducing side effects [].

Other Applications:

DMPE also finds applications in other areas of scientific research, such as:

Molecular Structure Analysis

DMPE possesses a unique amphipathic structure, meaning it has both hydrophobic and hydrophilic regions. The two myristoyl chains are hydrophobic and form the fatty acid tails of the molecule, while the phosphate group and ethanolamine headgroup are hydrophilic and form the polar head. This structural separation allows DMPE molecules to self-assemble into bilayer structures that mimic the natural cell membrane []. The presence of myristoyl chains, 14 carbons long, makes DMPE a saturated phospholipid with a relatively low melting point compared to phospholipids with longer fatty acid chains [].

Chemical Reactions Analysis

Synthesis

DMPE can be synthesized through various methods, including acylation of glycerol with myristoyl chloride and subsequent phosphorylation with phosphoethanolamine.

Decomposition

Phospholipids like DMPE can undergo hydrolysis by phospholipases, enzymes that break down the ester bonds in the molecule. This reaction plays a crucial role in cell signaling and membrane turnover [].

Other Reactions

DMPE can participate in various reactions depending on the experimental conditions. For instance, it can interact with cholesterol to modulate membrane fluidity.

Physical and Chemical Properties

- Melting Point: ~29 °C

- Boiling Point: Decomposes before boiling

- Solubility: Poorly soluble in water, soluble in organic solvents like chloroform and methanol

- Stability: Relatively stable under physiological conditions